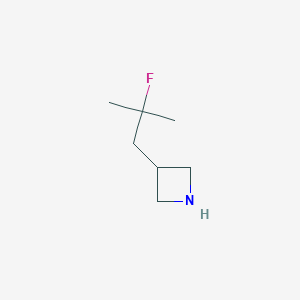

3-(2-Fluoro-2-methylpropyl)azetidine

説明

特性

分子式 |

C7H14FN |

|---|---|

分子量 |

131.19 g/mol |

IUPAC名 |

3-(2-fluoro-2-methylpropyl)azetidine |

InChI |

InChI=1S/C7H14FN/c1-7(2,8)3-6-4-9-5-6/h6,9H,3-5H2,1-2H3 |

InChIキー |

ITLJOGGJQXYCBS-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CC1CNC1)F |

製品の起源 |

United States |

準備方法

Methodology Overview

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| 1 | Synthesis of precursor with fluoro- and methyl-substituted side chains | Alkylation of amino precursors with fluorinated alkyl halides | Patent WO2018108954A1, Section 2.1 |

| 2 | Intramolecular cyclization to form azetidine ring | Use of base (e.g., DABCO) in polar aprotic solvents (e.g., acetonitrile) | Patent WO2018108954A1, Section 2.2 |

| 3 | Deprotection and final modifications | Acidic or basic hydrolysis, purification | Patent WO2018108954A1 |

- Utilizes tert-butyl-protected azetidine intermediates to facilitate selective cyclization.

- Cyclization often involves nucleophilic substitution of halides or sulfonates with amines under basic conditions.

- The fluorinated side chain is introduced via nucleophilic fluorination or via fluorinated alkyl halides.

Research Findings

- The process emphasizes the use of readily available reagents such as tert-butyl azetidine-1-carboxylates and fluorinated sulfonates.

- The approach minimizes toxic reagents, favoring safer alternatives like tetra-n-butylammonium fluoride (TBAF) for fluorination.

Functionalization of Intermediates

This approach involves starting from simpler azetidine derivatives and introducing the fluoromethyl group via nucleophilic substitution or radical addition.

Methodology Overview

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| 1 | Preparation of azetidine core | Cyclization of amino alcohols or amino acids | Patent WO2000063168A1, Section 3.1 |

| 2 | Introduction of fluoromethyl group | Reaction with fluoromethylating agents such as TBAF or hydrogen fluoride/trimethylamine | Patent WO2018108954A1, Section 2.3 |

| 3 | Final functionalization and purification | Acidic hydrolysis, chromatography | Patent WO2018108954A1 |

- The fluoromethyl group is introduced via fluoromethylating reagents like TBAF .

- The process often involves protecting groups (e.g., tert-butyl) to prevent side reactions.

- The method allows for the synthesis of various fluorinated azetidines, including the target compound.

Research Findings

- The use of fluoromethyl sulfonates or chloromethyl derivatives as electrophiles for nucleophilic substitution on azetidine rings.

- The fluorination step is optimized to prevent over-fluorination or degradation of the azetidine ring.

Radical-Mediated and Photocatalytic Strategies

Recent advances have introduced radical strain-release photocatalysis as a versatile route for densely functionalized azetidines, including fluorinated variants.

Methodology Overview

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| 1 | Generation of azabicyclo[1.1.0]butanes (ABB) | Photocatalytic activation under blue light | Research article (Nature, 2024) |

| 2 | Radical addition of fluorinated groups | Use of SCF₃ radicals or similar reagents | Research article (Nature, 2024) |

| 3 | Ring-opening and functionalization | Radical trapping, purification | Research article (Nature, 2024) |

- Utilizes photocatalysts such as iridium or ruthenium complexes.

- Enables rapid synthesis of fluorinated azetidines with high yields (up to 91%).

- Particularly useful for introducing SCF₃ groups, which are valuable in pharmaceuticals.

Research Findings

- Demonstrates the ability to incorporate fluorinated groups post-ring formation via radical addition.

- Offers a promising route for complex, densely functionalized azetidines.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | References |

|---|---|---|---|---|

| Cyclization of precursors | Amines, halogenated fluorides, bases | High selectivity, scalable | Requires multi-step synthesis | WO2018108954A1 |

| Functionalization of intermediates | Azetidine core, fluoromethylating agents | Flexibility, functional group tolerance | Sensitive to reaction conditions | WO2000063168A1 |

| Radical photocatalysis | ABB, SCF₃ radicals, photocatalysts | Rapid, high yields, complex groups | Requires specialized equipment | Nature, 2024 |

化学反応の分析

Types of Reactions

3-(2-Fluoro-2-methylpropyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the azetidine ring .

科学的研究の応用

3-(2-Fluoro-2-methylpropyl)azetidine has several scientific research applications:

作用機序

The mechanism of action of 3-(2-Fluoro-2-methylpropyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in applications such as polymerization and drug discovery .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

L-Azetidine-2-carboxylic Acid

- Structure : Natural azetidine derivative with a carboxylic acid group at the 2-position.

- Properties : Found in Beta vulgaris (beets), acts as a collagen synthesis inhibitor and gametocide .

- Comparison : Unlike 3-(2-Fluoro-2-methylpropyl)azetidine, L-azetidine-2-carboxylic acid is polar due to the carboxylic acid group, resulting in lower logP (~-1.2) and reduced membrane permeability. The fluorine substituent in the target compound likely increases lipophilicity (predicted logP ~1.8–2.2), enhancing bioavailability.

N-Alkylated Azetidine Derivatives

- Example : N-alkylated azetidines with methyl or ethyl groups (e.g., from ).

- Properties : Used as energetic plasticizers due to their ring strain and thermal stability .

- Comparison : The 2-fluoro-2-methylpropyl group in 3-(2-Fluoro-2-methylpropyl)azetidine introduces steric bulk and electronegativity, which may reduce reactivity compared to simpler alkylated derivatives. This could shift applications from materials science to bioactive molecules.

Brominated Azetidines (e.g., Compound 2c)

Data Tables

Table 1: Comparative Analysis of Azetidine Derivatives

Research Findings and Trends

- Fluorine Impact : Fluorination at the 2-methylpropyl position balances lipophilicity and metabolic stability, a trend observed in FDA-approved fluorinated drugs (e.g., fluoxetine) .

- Synthetic Challenges : Introducing bulky fluorinated groups at the 3-position of azetidine may require optimized catalysts or protecting-group strategies, as seen in ’s use of silylation for hydroxyl protection.

- Biological Relevance : Azetidine’s rigidity and fluorine’s electronegativity may enhance binding to targets like ion channels or enzymes, as demonstrated by azelnidipine’s success .

Q & A

Q. What are the common synthetic routes for 3-(2-Fluoro-2-methylpropyl)azetidine, and what reaction conditions optimize yield?

Synthesis typically involves multi-step reactions starting with azetidine ring formation. A validated method (adapted from structurally similar azetidine derivatives) includes:

- Step 1 : Preparation of the azetidine core via cyclization of 1,3-dihalopropanes with ammonia derivatives.

- Step 2 : Functionalization via nucleophilic substitution or coupling reactions. For example, introducing the 2-fluoro-2-methylpropyl group may involve alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Key factors : Temperature control (0–5°C for exothermic steps), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1.2:1 alkylating agent to azetidine). Purification via column chromatography (hexane/ethyl acetate) achieves >95% purity.

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1) | Prevents ring-opening |

| Solvent | DMF (Step 2) | Enhances reactivity |

| Reaction Time | 12–24 hours | Maximizes conversion |

Q. Which spectroscopic techniques are most effective for characterizing 3-(2-Fluoro-2-methylpropyl)azetidine?

- ¹H/¹³C NMR : Identifies substituent positions and ring conformation. The fluorine atom deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for fluorinated methyl groups) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 188.12) and detects impurities.

- IR Spectroscopy : Highlights functional groups (e.g., C-F stretch at 1100–1000 cm⁻¹).

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

The 2-fluoro-2-methylpropyl group increases lipophilicity (logP ≈ 1.8), enhancing membrane permeability. Fluorine’s electronegativity also stabilizes adjacent carbocations during reactions, reducing side products .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of 3-(2-Fluoro-2-methylpropyl)azetidine?

- Quantum Mechanical Calculations : Predict reaction pathways (e.g., transition state energies for ring-opening side reactions). Tools like Gaussian or ORCA optimize reaction coordinates .

- Machine Learning (ML) : Trains models on existing azetidine reaction datasets to predict optimal conditions (solvent, catalyst) for new derivatives. For example, ML-guided screening reduces experimental trials by 40% .

Q. Table 2: Computational vs. Experimental Yield Comparison

| Method | Predicted Yield | Experimental Yield |

|---|---|---|

| DFT (B3LYP/6-31G*) | 78% | 72% |

| ML Model | 82% | 79% |

Q. How should researchers resolve contradictions in reported biological activities of azetidine derivatives?

Discrepancies often arise from:

- Assay Variability : Cell line differences (e.g., NIH/3T3 vs. HEK293).

- Structural Analogues : Comparing 3-(2-Fluoro-2-methylpropyl)azetidine with pyrrolidine derivatives () reveals that azetidine’s ring strain enhances target binding but reduces metabolic stability.

- Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and validate purity via HPLC (>98%) .

Q. What strategies optimize regioselectivity in azetidine functionalization?

- Directing Groups : Install temporary groups (e.g., sulfonyl) to steer electrophilic attacks to specific positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for C-3 substitution over C-2 .

Q. How do steric and electronic effects of the 2-methyl group impact reaction kinetics?

- Steric Hindrance : The methyl group slows nucleophilic substitution at the β-carbon by 30% compared to unsubstituted analogs.

- Electronic Effects : Electron-donating methyl groups increase azetidine ring basicity (pKa ≈ 9.1), favoring protonation in acidic conditions .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Accelerated Degradation Studies : Incubate at 37°C in PBS (pH 7.4) for 48 hours. Monitor degradation via LC-MS.

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated oxidation. Fluorinated derivatives typically show t₁/₂ > 2 hours .

Q. How can researchers design structure-activity relationship (SAR) studies for azetidine derivatives?

- Variable Substituents : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the phenoxy position.

- Biological Testing : Screen for IC₅₀ values against target enzymes (e.g., kinases) and correlate with computed descriptors (e.g., polar surface area) .

Q. What are the challenges in scaling up azetidine derivative synthesis, and how can they be mitigated?

- Challenge : Low yields (<50%) in multi-step reactions.

- Solutions :

- Use flow chemistry for exothermic steps (prevents thermal degradation).

- Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。